molecular formula C4H2ClN3S B12064671 5-Amino-3-chloroisothiazole-4-carbonitrile

5-Amino-3-chloroisothiazole-4-carbonitrile

Cat. No.: B12064671
M. Wt: 159.60 g/mol
InChI Key: BOTARCWBHNBEFS-UHFFFAOYSA-N
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Description

5-Amino-3-chloroisothiazole-4-carbonitrile is a heterocyclic compound with the molecular formula C4H2ClN3S It is characterized by the presence of an amino group, a chloro substituent, and a nitrile group attached to an isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-chloroisothiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloro-4-isothiazolecarbonitrile with ammonia or an amine source. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide, often in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-chloroisothiazole-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as methanol or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted isothiazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-3-chloroisothiazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of antimicrobial and antifungal agents due to its ability to disrupt microbial cell processes.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties. These include anti-inflammatory and anticancer activities, making it a candidate for drug development.

Industry

Industrially, this compound is used in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various applications in manufacturing processes.

Mechanism of Action

The mechanism by which 5-Amino-3-chloroisothiazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity, leading to cell death. The exact pathways can vary depending on the specific derivative and application.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-chloroisothiazole-4-carboxamide
  • 5-Amino-3-chloroisothiazole-4-carboxylic acid
  • 5-Amino-3-chloroisothiazole-4-methyl

Uniqueness

Compared to these similar compounds, 5-Amino-3-chloroisothiazole-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring robust chemical properties.

Properties

IUPAC Name

5-amino-3-chloro-1,2-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN3S/c5-3-2(1-6)4(7)9-8-3/h7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTARCWBHNBEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(SN=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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